Cas no 6375-27-5 (N-(2,5-Dimethoxyphenyl)-3-oxobutanamide)

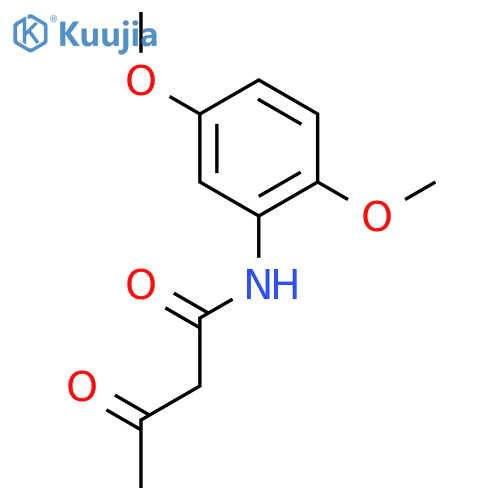

6375-27-5 structure

商品名:N-(2,5-Dimethoxyphenyl)-3-oxobutanamide

N-(2,5-Dimethoxyphenyl)-3-oxobutanamide 化学的及び物理的性質

名前と識別子

-

- N-(2,5-Dimethoxyphenyl)-3-oxobutanamide

- AA25A

- AADA

- Acetoacetic-2,5-dimethoxyanilide

- Acetoacet-2,5-Dichloro Acetanilide

- Acetoacet-2,5-Dimethoxyanilide

- 2,5-Dimethoxyacetoacetanilide

- 2',5'-Dimethoxyacetoacetanilide

- Acetoacetyl-2,5-dimethoxyanilide

- Acetoacet-2',5'-dimethoxyanilide

- Butanamide, N-(2,5-dimethoxyphenyl)-3-oxo-

- T6ELE0Q76F

- DSSTox_CID_24709

- DSSTox_RID_80411

- DSSTox_GSID_44709

- 2,5-Dimethoxy acetoacetanilide

- NSC50634

- Tox21_302213

- SBB077973

- STL087577

- EINECS 228-936-7

- ACETOACETYL 2,5-DIMETHOXYANILIDE

- A834504

- CHEMBL3182874

- CAS-6375-27-5

- NS00035548

- DTXSID8044709

- 6375-27-5

- AB00078259-01

- N-(2,5-dimethoxyphenyl)-3-oxo-butyramide

- D5584

- NSC 50634

- Z56887788

- NSC-50634

- FT-0621782

- Q27289737

- CS-0218594

- Acetoacetanilide, 2',5'-dimethoxy-

- MFCD00043930

- EN300-01448

- DTXCID6024709

- NCGC00256217-01

- AKOS000115206

- D90410

- UNII-T6ELE0Q76F

- 8R-0028

- W-104880

- SCHEMBL5406017

- Acetoacetanilide, 2',5'-dimethoxy-(8CI)

- DB-054537

- PJFIAKRRJLGWMD-UHFFFAOYSA-N

-

- MDL: MFCD00043930

- インチ: 1S/C12H15NO4/c1-8(14)6-12(15)13-10-7-9(16-2)4-5-11(10)17-3/h4-5,7H,6H2,1-3H3,(H,13,15)

- InChIKey: PJFIAKRRJLGWMD-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1N([H])C(C([H])([H])C(C([H])([H])[H])=O)=O)OC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 237.10000

- どういたいしつりょう: 237.1

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- 互変異性体の数: 8

- トポロジー分子極性表面積: 64.599

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 71.0 to 75.0 deg-C

- ふってん: 410 ℃ at 760 mmHg

- フラッシュポイント: 201.8±27.3 °C

- 屈折率: 1.542

- PSA: 64.63000

- LogP: 1.69440

N-(2,5-Dimethoxyphenyl)-3-oxobutanamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:室温貯蔵

N-(2,5-Dimethoxyphenyl)-3-oxobutanamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(2,5-Dimethoxyphenyl)-3-oxobutanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-01448-10.0g |

N-(2,5-dimethoxyphenyl)-3-oxobutanamide |

6375-27-5 | 95.0% | 10.0g |

$64.0 | 2025-03-21 | |

| eNovation Chemicals LLC | K93108-100g |

2,5-Dimethoxyacetoacetanilide |

6375-27-5 | 97% | 100g |

$160 | 2024-05-23 | |

| Enamine | EN300-01448-0.5g |

N-(2,5-dimethoxyphenyl)-3-oxobutanamide |

6375-27-5 | 95.0% | 0.5g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-01448-0.25g |

N-(2,5-dimethoxyphenyl)-3-oxobutanamide |

6375-27-5 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-01448-5.0g |

N-(2,5-dimethoxyphenyl)-3-oxobutanamide |

6375-27-5 | 95.0% | 5.0g |

$36.0 | 2025-03-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5584-25G |

2',5'-Dimethoxyacetoacetanilide |

6375-27-5 | >98.0%(HPLC)(N) | 25g |

¥160.00 | 2024-04-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SA953-5g |

N-(2,5-Dimethoxyphenyl)-3-oxobutanamide |

6375-27-5 | 98.0%(LC&N) | 5g |

¥56.2 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SA953-25g |

N-(2,5-Dimethoxyphenyl)-3-oxobutanamide |

6375-27-5 | 98.0%(LC&N) | 25g |

¥380.0 | 2022-09-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SA953-25g |

N-(2,5-Dimethoxyphenyl)-3-oxobutanamide |

6375-27-5 | 98.0%(LC&N) | 25g |

¥132.2 | 2023-09-01 | |

| Enamine | EN008-7182-0.1g |

N-(2,5-dimethoxyphenyl)-3-oxobutanamide |

6375-27-5 | 98% | 0.1g |

$19.0 | 2023-10-28 |

N-(2,5-Dimethoxyphenyl)-3-oxobutanamide 関連文献

-

Fernando H. S. Gama,Rodrigo O. M. A. de Souza,Simon J. Garden RSC Adv. 2015 5 70915

6375-27-5 (N-(2,5-Dimethoxyphenyl)-3-oxobutanamide) 関連製品

- 901581-42-8(N-(5-Amino-2-methoxyphenyl)pentanamide)

- 85968-72-5(N-Acetoacetyl cresidine)

- 25233-47-0(N-(3-methoxyphenyl)-3-oxobutanamide)

- 92-15-9(o-Acetoacetanisidide)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:6375-27-5)2,5-Dimethoxyacetoacetanilide

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ